N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the nature of its bonds, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antifungal Activity
CPCP derivatives have been synthesized using click chemistry approaches. These 1,2,3-triazole derivatives were evaluated for their antifungal activity. Researchers found that some CPCP-based compounds exhibit promising antifungal properties, which could be valuable in combating invasive fungal infections .
Molecular Docking Studies
To understand the binding affinity and interactions of CPCP derivatives with biological targets, molecular docking studies were conducted. Specifically, researchers explored the binding to cytochrome P450 lanosterol 14α-demethylase of Candida albicans. These studies provide insights into the structural requirements for developing therapeutic agents .
Chemical Sensors and Materials
Beyond therapeutic applications, CPCP derivatives may find use in materials chemistry. For instance, the benzimidazole scaffold (related to CPCP) has been employed in optical chemical sensors. These sensors have applications in medicine, environmental science, and chemical technology .
Drug Design and Discovery
The conjugation of functional molecules through 1,2,3-triazole (as seen in CPCP derivatives) has gained attention in drug design. Triazoles can interact with biomolecular targets through hydrogen bonding, π–π stacking, and dipole interactions. Researchers explore these properties to develop novel drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-chlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKVHHNWSVRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide |
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